N-(4-chlorobenzylidene)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol-6-amine
Description
The compound N-(4-chlorobenzylidene)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol-6-amine is a benzothiazole derivative featuring a 4-chlorobenzylidene imine group and a thioether-linked morpholin-4-yl-oxoethyl substituent. Benzothiazoles are heterocyclic scaffolds known for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The morpholine moiety enhances solubility and metabolic stability, while the chlorophenyl group may improve target binding via hydrophobic interactions .
Properties
IUPAC Name |
2-[[6-[(4-chlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S2/c21-15-3-1-14(2-4-15)12-22-16-5-6-17-18(11-16)28-20(23-17)27-13-19(25)24-7-9-26-10-8-24/h1-6,11-12H,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFPEUOTNNCCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzylidene)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol-6-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN3O2S |
| Molecular Weight | 349.85 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the condensation of 4-chlorobenzaldehyde with a thioether derivative of benzothiazole. The reaction conditions may vary, but commonly used methods include refluxing in organic solvents or using microwave-assisted synthesis to enhance yield and reduce reaction time.
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to N-(4-chlorobenzylidene)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol have shown promising results in inhibiting cancer cell proliferation.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. In vitro assays demonstrated that treatment with the compound led to a decrease in cell viability in various cancer cell lines, including A431 and A549 cells .
- Case Studies : In a study involving modified benzothiazole compounds, it was found that certain derivatives significantly inhibited IL-6 and TNF-alpha production, markers associated with inflammation and tumor progression .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation-related damage in tissues.
- In Vitro Studies : Inflammatory models using lipopolysaccharide (LPS) stimulated macrophages showed that N-(4-chlorobenzylidene)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol significantly reduced the secretion of inflammatory mediators .
Comparative Analysis with Related Compounds
To better understand the efficacy of N-(4-chlorobenzylidene)-2-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3-benzothiazol, a comparison with other benzothiazole derivatives was conducted:
| Compound | Antitumor Activity | Anti-inflammatory Activity |
|---|---|---|
| N-(4-chlorobenzylidene)-... | High | Moderate |
| 6-chloro-N-(4-nitrobenzyl)... | Very High | Low |
| PMX610 | Potent | Moderate |
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below compares the target compound with key analogs in terms of substituents, core structures, and synthetic routes:
Key Research Findings and Trends
Substituent Impact: Chlorophenyl Groups: Enhance lipophilicity and target binding (e.g., CDK inhibition in ). Morpholine Moieties: Improve aqueous solubility and metabolic stability, as seen in and . Thioether vs.
Biological Performance :
- Thiazole/thiadiazole hybrids () often outperform simpler heterocycles in bioactivity due to synergistic electronic effects.
- The target compound’s benzothiazole core may provide superior π-stacking interactions compared to thiadiazoles .
Synthetic Efficiency :
- NaBH4 reduction () and one-pot cyclization () are high-yield (>90%) methods applicable to scaling the target compound’s synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
